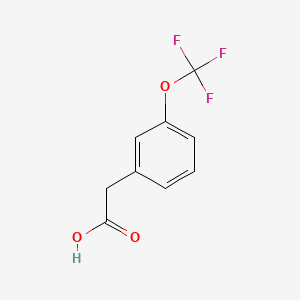
3-(Trifluoromethoxy)phenylacetic Acid
Cat. No. B1304645
M. Wt: 220.14 g/mol
InChI Key: NFZQVADYFXRRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08354441B2
Procedure details


A solution of diisopropylamine (3.1 ml) in tetrahydrofuran (30 ml) was cooled to 0° C. before dropwise addition of 1.6M nBuLi in hexane (13.5 ml) and then stirred for 15 minutes and cooled to −70° C. 3-(trifluoromethoxy)-phenylacetic acid (2 g) was dissolved in tetrahydrofuran (20 ml) and added dropwise to the reaction mixture which was then allowed to warm to 0° C., stirred for 30 minutes and then cooled back to −70° C. Methyl iodide (0.9 ml) was then added slowly and the solution stirred for further 1.5 hours at −70° C. Water was added the solution washed with diethyl ether, the aqueous phase was acidified by addition of 25% aqueous HCl and then extracted twice with diethyl ether, dried over Mg2SO4, filtered and concentrated. The residue was purified by flash column chromatography (SiO2; hexane/EtOAc 3:1) to afford 2-(3-trifluoromethoxy-phenyl)-propionic acid (1.5 g) as a light yellow oil. MS (ISP): 232.9 ([M−H]+)).








Identifiers


|
REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]([F:27])([F:26])[O:15][C:16]1[CH:17]=[C:18]([CH2:22][C:23]([OH:25])=[O:24])[CH:19]=[CH:20][CH:21]=1.CI>O1CCCC1.CCCCCC.O>[F:13][C:14]([F:26])([F:27])[O:15][C:16]1[CH:17]=[C:18]([CH:22]([CH3:1])[C:23]([OH:25])=[O:24])[CH:19]=[CH:20][CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
13.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC=1C=C(C=CC1)CC(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to the reaction mixture which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled back to −70° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution stirred for further 1.5 hours at −70° C
|
|
Duration
|
1.5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the aqueous phase was acidified by addition of 25% aqueous HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Mg2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography (SiO2; hexane/EtOAc 3:1)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(OC=1C=C(C=CC1)C(C(=O)O)C)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
